molecular formula C17H18FN3O4S B2549622 3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034235-70-4

3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2549622
CAS No.: 2034235-70-4
M. Wt: 379.41
InChI Key: QAEQLFDWQZNHQX-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a potent and selective chemical probe for the study of histone deacetylase 8 (HDAC8). This compound, which is structurally related to the well-characterized inhibitor PCI-34051, demonstrates high specificity for HDAC8 over other histone deacetylase isoforms, making it an invaluable tool for dissecting the unique biological functions of this class I HDAC. Research utilizing this benzamide derivative focuses on elucidating the role of HDAC8 in specific oncogenic contexts, particularly in T-cell and neuroblastoma cell lines, where its inhibition induces caspase-dependent apoptosis without affecting other hematopoietic cell types. Its mechanism of action involves chelating the zinc ion within the active site of HDAC8, thereby blocking the deacetylation of histone and non-histone substrates. This activity allows researchers to investigate downstream consequences such as alterations in gene expression profiles, cell cycle arrest, and the acetylation status of specific target proteins like SMC3. The compound's research value is significant for exploring HDAC8's functions in cellular proliferation, differentiation, and its potential as a therapeutic target in cancer biology. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-10-7-14-15(21(3)26(23,24)20(14)2)9-13(10)19-17(22)11-5-6-16(25-4)12(18)8-11/h5-9H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEQLFDWQZNHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluoro and methoxy group on the benzamide moiety and a dioxido-thiadiazole derivative. The presence of these functional groups may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing thiadiazole rings generally exhibit significant biological activities including anticancer properties. The specific compound has shown promise in several studies.

Anticancer Activity

  • Mechanism of Action : The anticancer activity of thiadiazole derivatives is often linked to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been reported to inhibit ERK1/2 kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated that various thiadiazole derivatives exhibit cytotoxic effects against multiple cancer cell lines:
    • A549 (lung cancer) : Significant inhibition was noted with IC50 values indicating effective concentration levels for inducing cytotoxicity.
    • SK-MEL-2 (skin cancer) : Certain derivatives showed enhanced activity compared to standard chemotherapeutics.
    • HCT15 (colon cancer) : Compounds exhibited moderate to high antiproliferative effects.

Case Studies and Research Findings

Several studies provide insights into the biological activity of thiadiazole derivatives:

StudyCompoundCell LineIC50 (µM)Findings
Alam et al. (2011)5-phenyl-4,5-dihydro-1,3,4-thiadiazolesA5494.27Significant growth suppression
Hosseinzadeh et al. (2013)Trifluoromethyl thiadiazoleMCF70.04 - 23.6Potent anticancer activity
Jakovljević et al. (2017)Phenolic acid-derived thiadiazolesHL-60N/AInduced apoptosis via caspase activation

These studies highlight the potential of thiadiazole derivatives as effective anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR analysis:

  • Fluorine Substitution : The introduction of fluorine atoms has been correlated with increased potency against various cancer cell lines.
  • Methoxy Group : The presence of a methoxy group may enhance lipophilicity and cellular uptake.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide ()

  • Core structure : Benzamide linked to a 5-chlorothiazole ring.
  • Key differences : Lacks the benzo[c][1,2,5]thiadiazole sulfone group and methyl substituents.
  • Biological activity : Designed as a nitazoxanide derivative, it inhibits the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via an amide anion interaction, critical for anaerobic metabolism .
  • Synthesis : Formed via reaction of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine .

4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide ()

  • Core structure : Benzamide attached to a 1,2,4-thiadiazole ring with a ketone group.
  • Key differences : Simpler thiadiazole ring without the fused benzo system or sulfone group.
  • Applications: Used in chemical synthesis; specifications include CAS 2442597-65-9 and synonyms like N-(3-hydroxy-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide .

N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides ()

  • Core structure : Benzamide linked to a triazole-methyl group and a methoxybenzo[d]thiazole.
  • Key differences : Incorporates a triazole ring and nitro group instead of a thiadiazole sulfone.
  • Biological activity : Exhibits moderate antimicrobial activity against E. coli .
  • Synthesis : Achieved via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") .

Thiazole and Thiadiazole Derivatives with Anticancer Activity ()

  • Examples : Compounds 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) against HepG-2 cells.
  • The target compound’s fluoro and methoxy groups may enhance DNA intercalation or kinase inhibition .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound Benzo[c]thiadiazole-benzamide 3-Fluoro-4-methoxy; 1,3,6-trimethyl-sulfone Not reported Likely involves sulfonation/oxidation
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole-benzamide 2,4-Difluoro; 5-chloro PFOR enzyme inhibition Acylation in pyridine
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 1,2,4-Thiadiazole-benzamide 4-Methoxy; 3-oxo Chemical intermediate Amide coupling
N-((1-Benzyltriazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Triazole-benzo[d]thiazole-benzamide 2-Nitro; 6-methoxy Antimicrobial (E. coli) Click chemistry

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